molecular formula C17H13BrClN3O2S2 B3007660 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide CAS No. 391874-60-5

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B3007660
CAS No.: 391874-60-5
M. Wt: 470.78
InChI Key: BOZCBPFPLCKACF-UHFFFAOYSA-N
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Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic derivative of the 1,3,4-thiadiazole scaffold, a well-established pharmacophore associated with notable biological activities. This compound is meticulously designed, incorporating a 5-chloro-2-methoxybenzamide moiety and a 4-bromobenzylthio substituent, which are strategic structural features known to influence potency and selectivity in biological systems. Primarily of interest in early drug discovery, this compound exhibits a promising profile for investigative oncology and infectious disease research. The 1,3,4-thiadiazole core is recognized for its diverse pharmacological potential, including demonstrated antimicrobial, anticancer, and antimitotic activities in analogous structures . Similar compounds have been shown to induce apoptosis via the mitochondrial pathway and inhibit key pro-survival signaling pathways, such as NF-κB, suggesting a potential multi-faceted mechanism of action against proliferating cells . Furthermore, research on related thiadiazole derivatives indicates that they can act as potent enzyme inhibitors, such as of 15-lipoxygenase-1 (15-LOX-1), a novel target in cancer biology, or interfere with the synthesis of essential biomolecules in microorganisms . The presence of the bromine and chlorine atoms enhances the molecular lipophilicity, which can be critical for membrane permeability and target engagement. Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use. Researchers can utilize this compound as a key building block in medicinal chemistry campaigns, a tool compound for probing biological pathways, or a lead structure for the development of new therapeutic agents targeting oncogenic or pathogenic processes.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2S2/c1-24-14-7-6-12(19)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZCBPFPLCKACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate acid chloride.

    Introduction of Bromobenzyl Group: The bromobenzyl group is introduced by reacting the thiadiazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Methoxybenzamide Moiety: The final step involves the reaction of the intermediate with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-bromobenzylthio group distinguishes it from analogs with chlorine (5j) or simple benzylthio (5m) . Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine.
  • Benzamide vs.
  • Methoxy Group : The 2-methoxy substituent on the benzamide could engage in hydrogen bonding, contrasting with the electron-withdrawing chloro groups in 51 or fluorine in .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by the presence of a thiadiazole ring and various functional groups, contributes to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrN3O2SC_{17}H_{14}BrN_3O_2S, with a molecular weight of approximately 420.35 g/mol. The compound features:

  • A thiadiazole ring , which is known for its biological significance.
  • A bromobenzyl group , enhancing its reactivity.
  • A methoxybenzamide moiety , contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species. The mechanism by which thiadiazole derivatives exert their antimicrobial effects often involves interference with bacterial lipid biosynthesis or disruption of cellular processes.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivityReference
Gram-positive bacteriaEffective
Gram-negative bacteriaEffective
FungiModerate

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Reference
This compound15.0
Control (DMSO)--

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.
  • Cell Signaling Modulation : The compound could affect signaling pathways that regulate cell growth and apoptosis.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the thiadiazole ring via cyclization reactions involving thiosemicarbazide.
  • Introduction of the bromobenzyl group through nucleophilic substitution.
  • Finalization with the methoxybenzamide moiety.

Optimization of reaction conditions is essential for enhancing yield and purity during synthesis.

Case Studies

Recent studies have focused on the pharmacological evaluation of thiadiazole derivatives similar to this compound. For instance:

  • A study demonstrated that derivatives exhibited potent antimicrobial activity against resistant strains of bacteria.
  • Another investigation highlighted the anticancer potential against multiple cancer cell lines, suggesting a promising avenue for drug development.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide?

Answer: A common method involves multi-step condensation and cyclization reactions. For example:

Thiol-thiadiazole coupling : React 5-amino-1,3,4-thiadiazole-2-thiol derivatives with 4-bromobenzyl bromide under basic conditions (e.g., anhydrous K₂CO₃ in acetone) to form the thioether linkage .

Amide bond formation : Couple the resulting thiadiazole intermediate with 5-chloro-2-methoxybenzoic acid using coupling agents like POCl₃ or carbodiimides. Reflux conditions (e.g., 3–6 hours at 80–120°C) are typical for cyclization .

Purification : Recrystallize the product from ethanol or methanol to isolate pure crystals .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • Chromatography : Use TLC or HPLC with UV detection to assess purity .
  • Spectroscopy : Confirm the structure via:
    • IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, S–S stretch at ~500 cm⁻¹) .
    • NMR : Analyze ¹H/¹³C NMR for aromatic proton environments and substituent positions .
  • X-ray crystallography : Resolve molecular packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O bonds) .

Advanced Research Questions

Q. What strategies optimize yield in thiadiazole-thioether coupling reactions?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetone) to stabilize intermediates and enhance reactivity .
  • Base optimization : Anhydrous K₂CO₃ or Et₃N improves nucleophilic substitution efficiency by deprotonating thiol groups .
  • Temperature control : Reflux at 60–80°C balances reaction rate and side-product minimization .

Q. How does molecular docking inform the biological activity of this compound?

Answer:

  • Target selection : Dock the compound against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a key target in anaerobic pathogens, using software like AutoDock Vina .
  • Binding analysis : Identify interactions (e.g., hydrogen bonds between the thiadiazole sulfur and active-site residues) .
  • Validation : Compare docking scores with experimental IC₅₀ values from cytotoxicity assays .

Q. What are common discrepancies in SAR studies for thiadiazole derivatives, and how are they resolved?

Answer:

  • Contradictory bioactivity : For example, electron-withdrawing groups (e.g., –Cl) may enhance cytotoxicity in some cell lines but reduce it in others. Resolve by:
    • Dose-response assays : Test multiple concentrations to identify non-linear effects .
    • Computational modeling : Correlate electronic properties (HOMO/LUMO) with activity trends .
  • Synthetic variability : Differences in substituent positions (e.g., meta vs. para bromine) require rigorous NMR/X-ray validation .

Q. How can reactive intermediates (e.g., acyl chlorides) be stabilized during synthesis?

Answer:

  • In situ generation : Prepare intermediates like 5-chloro-2-methoxybenzoyl chloride immediately before use to avoid hydrolysis .
  • Low-temperature handling : Maintain reactions at 0–5°C during acyl chloride formation .
  • Moisture control : Use anhydrous solvents and nitrogen atmospheres to prevent decomposition .

Methodological Challenges

Q. What experimental precautions mitigate toxicity risks during handling?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for powder handling .
  • Waste disposal : Neutralize reactive intermediates (e.g., quench acyl chlorides with ice-cold NaHCO₃) before disposal .
  • Emergency protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How are conflicting cytotoxicity data reconciled across cell lines?

Answer:

  • Control standardization : Use DMSO vehicle controls and reference compounds (e.g., doxorubicin) in all assays .
  • Mechanistic studies : Perform flow cytometry (apoptosis/necrosis assays) and ROS detection to differentiate modes of action .

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